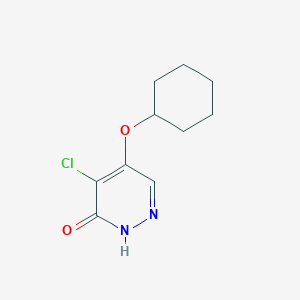
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and agriculture.
Méthodes De Préparation
The synthesis of 4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: Research has explored the compound’s effects on biological systems, including its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent. Studies have examined its effects on specific diseases and conditions, such as cancer or inflammation.
Industry: In industrial applications, the compound may be used in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: Known for its effects on chloroplast thylakoid membranes.
4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone: Studied for its potential as an herbicide.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties. The cyclohexyloxy group, in particular, may confer distinct reactivity and interactions compared to other pyridazinone derivatives.
Propriétés
Numéro CAS |
1346697-57-1 |
|---|---|
Formule moléculaire |
C10H13ClN2O2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
5-chloro-4-cyclohexyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-8(6-12-13-10(9)14)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
Clé InChI |
GLZDFIIHPOGQPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=C(C(=O)NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)
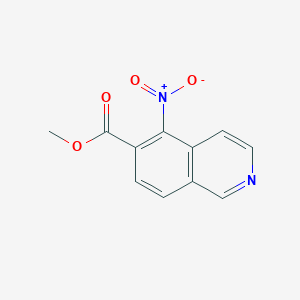

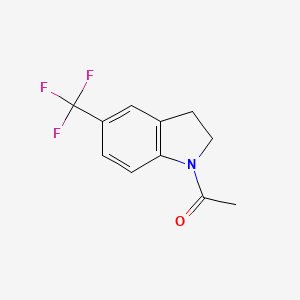


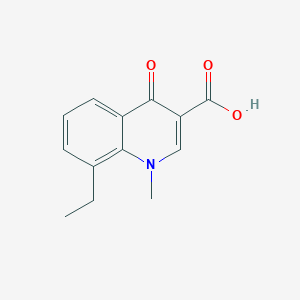
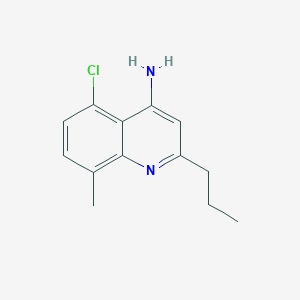

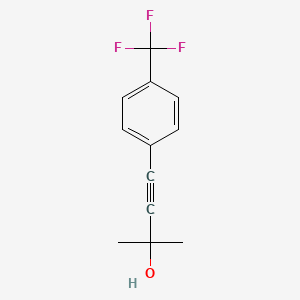
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)

